

Application of SirReal1-O-propargyl in PROTAC Development for Sirt2 Degradation

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Compound of Interest

Compound Name: *SirReal1-O-propargyl*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

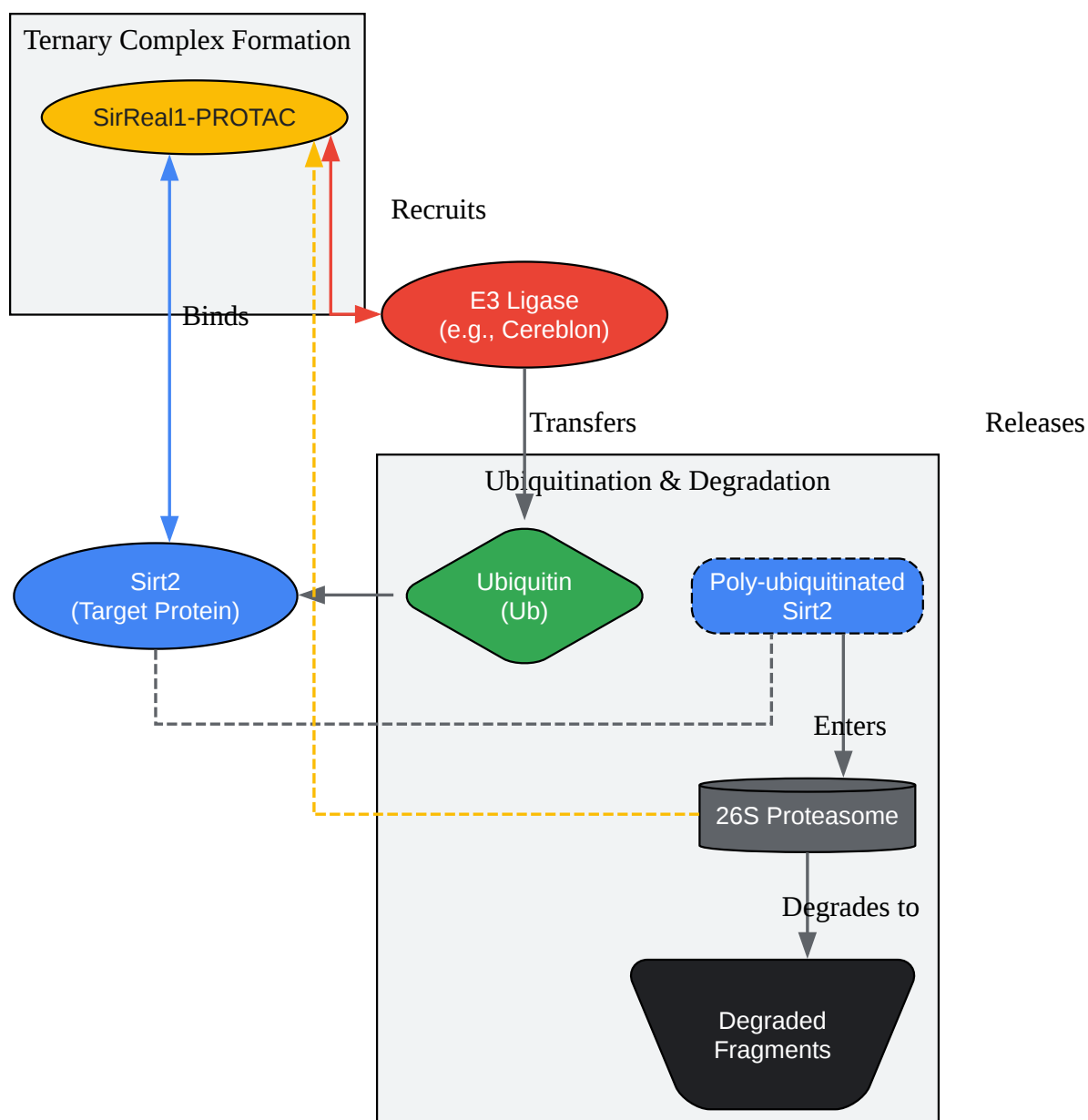
Introduction

Sirtuin 2 (Sirt2), a member of the NAD⁺-dependent lysine deacetylase family, is a significant therapeutic target implicated in cancer, neurodegenerative diseases, and metabolic disorders. [1] Unlike traditional small molecule inhibitors that only block the enzyme's activity, Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic modality by inducing the targeted degradation of proteins. [2] PROTACs are heterobifunctional molecules comprising a ligand that binds to the protein of interest, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting them. [3] This ternary complex formation (Target-PROTAC-E3 Ligase) leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. [2]

SirReal1-O-propargyl is a functionalized derivative of the SirReal class of potent and selective Sirt2 inhibitors. [4] The propargyl group serves as a versatile chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and modular synthesis of PROTACs. By linking **SirReal1-O-propargyl** to an E3 ligase ligand, such as thalidomide (which binds to Cereblon, CRBN), a PROTAC can be created to specifically target Sirt2 for degradation. This approach allows for the complete removal of the Sirt2 protein, potentially offering a more profound and sustained biological effect than catalytic inhibition alone and providing a powerful tool to study Sirt2 biology.

Principle of Sirt2 Degradation

A SirReal1-based PROTAC leverages the cell's own ubiquitin-proteasome system to eliminate Sirt2. The SirReal1 moiety of the PROTAC binds selectively to Sirt2, while the E3 ligase ligand (e.g., thalidomide) simultaneously recruits the E3 ligase complex (e.g., CRBN). This proximity induces the E3 ligase to tag Sirt2 with ubiquitin molecules. The polyubiquitinated Sirt2 is then recognized and degraded by the 26S proteasome, releasing the PROTAC to target another Sirt2 protein.



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Figure 1. Mechanism of SirReal1-based PROTAC action for Sirt2 degradation.

Data Presentation

The following tables represent hypothetical yet expected data for a novel SirReal1-based PROTAC, herein named SirReal-PROTAC-1, synthesized from **SirReal1-O-propargyl** and a thalidomide-azide derivative.

Table 1: In Vitro Activity and Selectivity

Compound	Target	IC50 (nM) [Inhibition]	DC50 (nM) [Degradation]	Dmax (%)
SirReal- PROTAC-1	Sirt2	250	25	>90
	Sirt1	>100,000	>10,000	<10
	Sirt3	>100,000	>10,000	<10
SirReal1 (Inhibitor)	Sirt2	140	N/A	N/A

| Thalidomide (E3 Ligand) | Sirt2 | >100,000 | >10,000 | <5 |

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.
Dmax: Maximum percentage of degradation.

Table 2: Cellular Effects of SirReal-PROTAC-1 in HeLa Cells (24h Treatment)

Concentration (nM)	Sirt2 Protein Level (%)	Acetylated α - Tubulin (%)	Cell Viability (%)
0 (Vehicle)	100	100	100
1	75	130	98
10	40	180	95
25 (DC50)	50	220	92
100	15	350	88

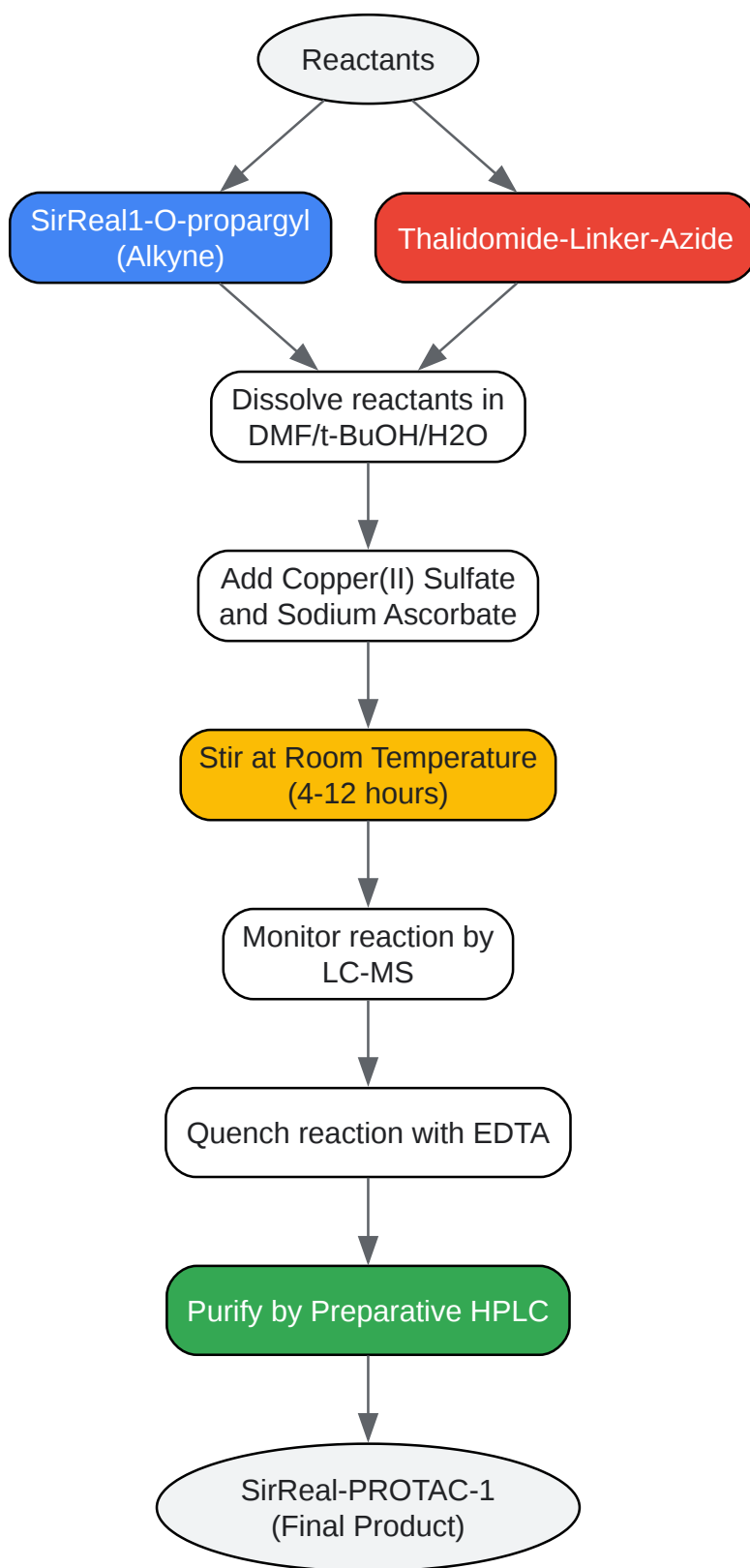
| 1000 | <10 | 400 | 75 |

Sirt2 degradation leads to hyperacetylation of its substrate, α -tubulin.

Experimental Protocols

Protocol 1: Synthesis of SirReal-PROTAC-1 via Click Chemistry

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate **SirReal1-O-propargyl** with an azide-functionalized E3 ligase ligand (e.g., Thalidomide-PEG-Azide).



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Figure 2. Workflow for the synthesis of a SirReal1-based PROTAC.

Materials:

- **SirReal1-O-propargyl**
- Thalidomide-linker-azide (e.g., N3-PEG4-Thalidomide)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- Dimethylformamide (DMF), t-Butanol (t-BuOH), and deionized water
- Ethylenediaminetetraacetic acid (EDTA)
- Solvents for HPLC (Acetonitrile, Water, TFA)

Procedure:

- In a clean vial, dissolve **SirReal1-O-propargyl** (1.0 eq) and the thalidomide-linker-azide (1.1 eq) in a 3:1:1 mixture of DMF/t-BuOH/H₂O.
- In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
- In another vial, prepare a solution of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ (0.2 eq) in water.
- Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
- Upon completion, quench the reaction by adding an aqueous solution of EDTA (0.5 M) and stir for 30 minutes.
- Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by preparative reverse-phase HPLC to yield the final SirReal-PROTAC-1.
- Confirm the identity and purity of the final compound using LC-MS and NMR spectroscopy.

Protocol 2: Western Blot Analysis for Sirt2 Degradation

Materials:

- HeLa cells (or other suitable cell line)
- SirReal-PROTAC-1, SirReal1 inhibitor, DMSO (vehicle control)
- Proteasome inhibitor (e.g., MG132)
- RIPA Lysis and Extraction Buffer
- BCA Protein Assay Kit
- Primary antibodies: anti-Sirt2, anti-Sirt1, anti- α -Tubulin, anti-acetyl- α -Tubulin, anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate

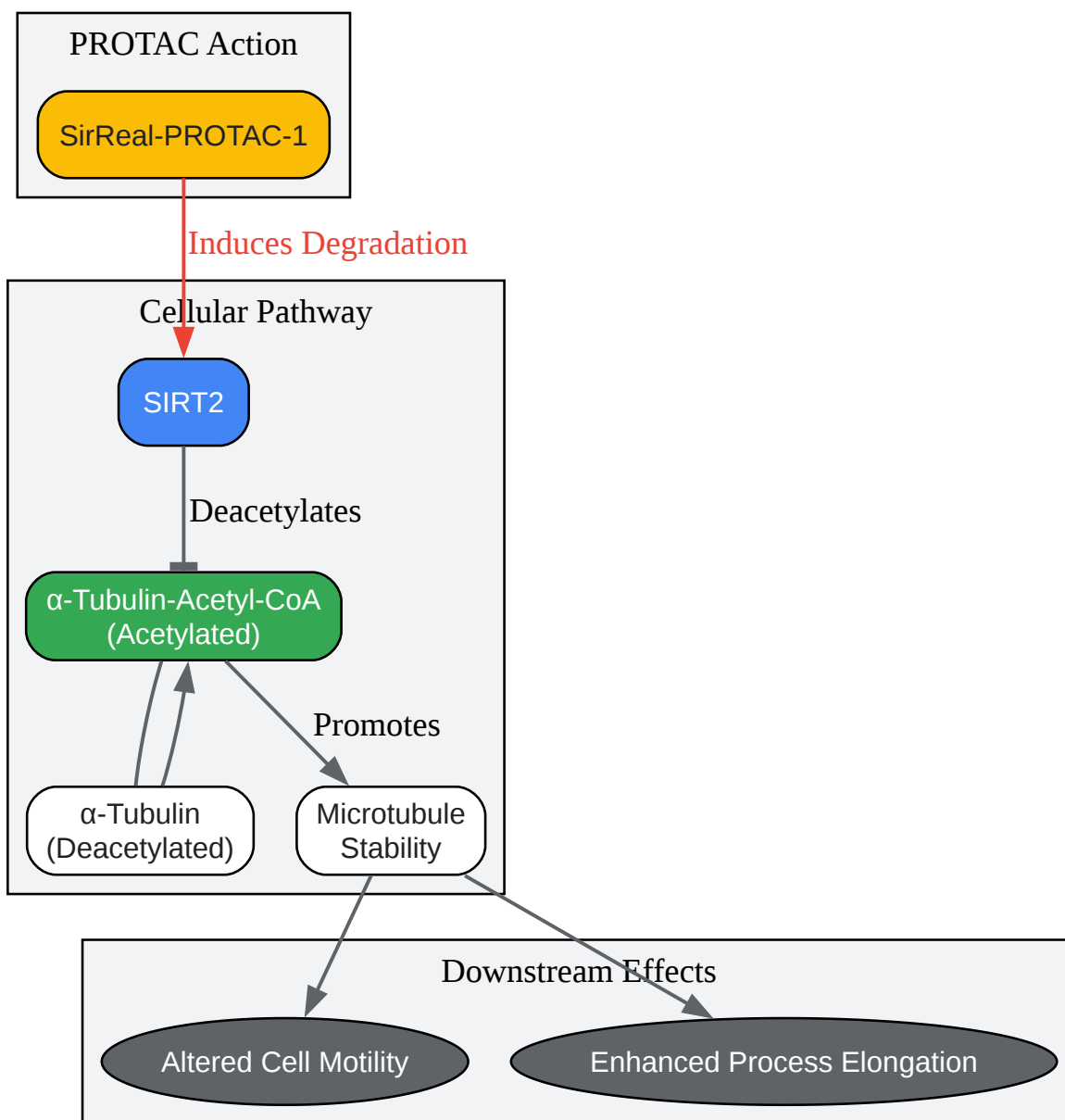
Procedure:

- Cell Treatment: Seed HeLa cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of SirReal-PROTAC-1 (e.g., 1 nM to 10 μ M) or controls (DMSO, 10 μ M SirReal1) for a desired time period (e.g., 6, 12, 24 hours). For rescue experiments, pre-treat cells with MG132 (10 μ M) for 2 hours before adding the PROTAC.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE and Transfer:** Normalize protein amounts (e.g., 20-30 µg per lane), separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.
- **Immunoblotting:**
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
- **Analysis:** Quantify band intensities using software like ImageJ. Normalize Sirt2 band intensity to the loading control (GAPDH).

Protocol 3: Sirt2 Signaling Pathway Analysis

Sirt2 is primarily a cytoplasmic deacetylase, with its most well-known substrate being α -tubulin. Degradation of Sirt2 is expected to increase the acetylation of α -tubulin, which can impact microtubule stability and cell motility.



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Figure 3. Key Sirt2 signaling pathway affected by PROTAC-mediated degradation.

The functional consequence of Sirt2 degradation can be assessed by observing the hyperacetylation of α -tubulin via Western blot (as in Protocol 2) and by performing cell-based assays such as wound healing or transwell migration assays to measure changes in cell motility.

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